Cinnamoylcocaine

Beschreibung

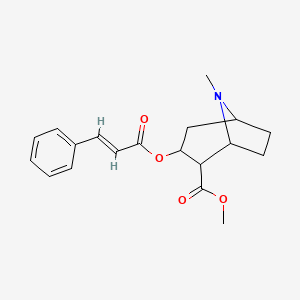

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C19H23NO4 |

|---|---|

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

methyl 8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8+ |

InChI-Schlüssel |

MQIXMJWNEKUAOZ-DHZHZOJOSA-N |

Isomerische SMILES |

CN1C2CCC1C(C(C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC |

Kanonische SMILES |

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC |

Synonyme |

cinnamoylcocaine cinnamoylcocaine, (1R-(1alpha,2alpha,3alpha(E),5alpha))-isomer cinnamoylcocaine, (1R-(1alpha,2alpha,3alpha(Z),5alpha))-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Natural Occurrence of Cinnamoylcocaine in Erythroxylum coca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the natural occurrence, biosynthesis, and analytical quantification of cinnamoylcocaine in Erythroxylum coca. This compound, a significant tropane alkaloid alongside cocaine, is a key area of study for understanding the biochemistry of the coca plant and for the development of analytical methods for forensic and pharmaceutical purposes. This document details the biosynthetic pathway leading to this compound, presents quantitative data on its prevalence, and provides comprehensive experimental protocols for its extraction, isolation, and quantification.

Introduction

Erythroxylum coca, a plant native to western South America, is renowned for its complex mixture of alkaloids, the most prominent being cocaine. However, other structurally related alkaloids, such as this compound, are also present in significant quantities and contribute to the overall alkaloidal profile of the plant. This compound is an ester of methylecgonine and cinnamic acid and exists as both cis- and trans-isomers. The relative concentrations of this compound and cocaine can vary between different species and varieties of Erythroxylum.[1][2][3][4] This guide focuses on the scientific understanding of this compound's presence in E. coca, its formation within the plant, and the methodologies used to study it.

Biosynthesis of this compound

The biosynthesis of this compound shares its terminal steps with that of cocaine, diverging only in the acyl group that is esterified to the methylecgonine precursor. The final step in both pathways is catalyzed by a BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) family acyltransferase, commonly referred to as cocaine synthase.[5][6][7][8][9][10] This enzyme exhibits substrate promiscuity, utilizing both benzoyl-CoA and cinnamoyl-CoA to produce cocaine and this compound, respectively.[5][6][7][8][9][10]

The biosynthesis is understood to occur in the aerial parts of the plant, particularly in young, developing leaves.[5][6] This is in contrast to the tropane alkaloid biosynthesis in Solanaceae species, which primarily occurs in the roots.

Quantitative Data on this compound Occurrence

The concentration of this compound in Erythroxylum species is variable and influenced by genetic and environmental factors. Generally, E. novogranatense varieties contain higher concentrations of cinnamoylcocaines compared to E. coca varieties.[1][3][4] The following table summarizes quantitative data from selected studies.

| Erythroxylum Species/Variety | Plant Material | This compound Concentration (% of dry leaf weight) | Analytical Method | Reference |

| E. coca var. coca | Dried Leaves | Lower than E. novogranatense | GC-MS with stable-isotope dilution | [1][3][4] |

| E. coca var. ipadu | Dried Leaves | Lower than E. novogranatense | GC-MS with stable-isotope dilution | [1][3][4] |

| E. novogranatense var. novogranatense | Dried Leaves | Higher than E. coca varieties | GC-MS with stable-isotope dilution | [1][3][4] |

| E. novogranatense var. truxillense | Dried Leaves | Higher than E. coca varieties | GC-MS with stable-isotope dilution | [1][3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound from Erythroxylum coca leaves.

General Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cocaine and this compound Content of Erythroxylum Species | CoLab [colab.ws]

- 4. Cocaine and this compound Content of Erythroxylum Species | Semantic Scholar [semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase[OPEN] | Semantic Scholar [semanticscholar.org]

- 10. The last step in cocaine biosynthesis is catalyzed by a BAHD acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cinnamoylcocaine in Erythroxylum coca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylcocaine, a significant tropane alkaloid found in Erythroxylum coca, is a key precursor in the biosynthesis of other tropane alkaloids and a marker in the chemical profiling of cocaine. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps, precursor molecules, and key intermediates. It presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for the characterization of crucial enzymes, and offers visualizations of the biosynthetic pathway and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biochemistry, drug development, and forensic science.

Introduction

The coca plant (Erythroxylum coca) is renowned for its production of a diverse array of tropane alkaloids, with cocaine being the most prominent. However, other structurally related alkaloids, such as this compound, are also present in significant quantities, particularly in young leaves, and play a crucial role in the plant's secondary metabolism.[1][2] Understanding the biosynthetic pathway of this compound is essential for a complete picture of tropane alkaloid formation in E. coca and has implications for metabolic engineering and the development of forensic analysis techniques. This guide synthesizes current knowledge on the enzymatic reactions and molecular players involved in the conversion of primary metabolites into the complex structure of this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with amino acids and culminates in the formation of the characteristic tropane ring structure, which is subsequently acylated. The pathway can be broadly divided into three key stages: formation of the N-methyl-Δ¹-pyrrolinium cation, construction of the tropane core, and the final acylation step.

2.1. Formation of the N-methyl-Δ¹-pyrrolinium Cation

The biosynthesis initiates with the amino acids L-arginine or L-ornithine.[2] These precursors are decarboxylated by arginine decarboxylase (ADC) or ornithine decarboxylase (ODC), respectively, to produce putrescine.[2] Putrescine then undergoes N-methylation, catalyzed by putrescine N-methyltransferase (PMT), to yield N-methylputrescine. The subsequent oxidative deamination of N-methylputrescine by a diamine oxidase leads to the formation of 4-methylaminobutanal, which spontaneously cyclizes to form the reactive N-methyl-Δ¹-pyrrolinium cation.

2.2. Formation of the Tropane Core: Methylecgonone

The N-methyl-Δ¹-pyrrolinium cation serves as a crucial intermediate for the formation of the bicyclic tropane skeleton. This part of the pathway is believed to involve the condensation of the cation with two acetyl-CoA derived units, although the precise enzymatic mechanisms are still under investigation. This series of reactions leads to the formation of the key intermediate, methylecgonone.

2.3. Reduction to Methylecgonine

The penultimate step in the pathway is the stereospecific reduction of the keto group in methylecgonone to a hydroxyl group, yielding methylecgonine. This reaction is catalyzed by the enzyme methylecgonone reductase (MecgoR).[3]

2.4. Final Acylation to this compound

The final step in the biosynthesis of this compound is the esterification of the 3β-hydroxyl group of methylecgonine with a cinnamoyl group. This reaction is catalyzed by a BAHD family acyltransferase known as cocaine synthase.[4][5] This versatile enzyme can utilize both cinnamoyl-CoA and benzoyl-CoA as acyl donors, leading to the formation of this compound and cocaine, respectively.[4][6]

Biosynthetic Pathway Diagram

Caption: The biosynthetic pathway of this compound in Erythroxylum coca.

Quantitative Data

The efficiency of the final step in this compound biosynthesis is determined by the kinetic parameters of cocaine synthase. The following table summarizes the key kinetic data for this enzyme with its relevant substrates.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Cocaine Synthase (EcBAHD7) | Methylecgonine (with Benzoyl-CoA) | 369 ± 26 | 0.38 | 0.001 | [4] |

| Benzoyl-CoA | 93 ± 7 | 0.38 | 0.004 | [4] | |

| Methylecgonine (with Cinnamoyl-CoA) | 62 ± 11 | 0.18 | 0.003 | [4] | |

| Cinnamoyl-CoA | 103 ± 8 | 0.18 | 0.002 | [4] |

Experimental Protocols

4.1. Cocaine Synthase Activity Assay

This protocol describes the in vitro characterization of cocaine synthase activity using cinnamoyl-CoA and methylecgonine as substrates.

4.1.1. Materials

-

Purified recombinant cocaine synthase

-

Methylecgonine

-

Cinnamoyl-CoA (synthesized as described in[4])

-

100 mM Tris-HCl buffer (pH 9.4)

-

Methanol

-

Formic acid

-

LC-MS/MS system

4.1.2. Enzyme Assay Procedure

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 9.4), 500 µM methylecgonine, and 250 µM cinnamoyl-CoA in a total volume of 50 µL.

-

Initiate the reaction by adding 1 µg of purified cocaine synthase.

-

Incubate the reaction mixture at 30°C for 20 minutes.

-

Stop the reaction by adding 50 µL of methanol containing 0.1% formic acid.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

4.1.3. LC-MS/MS Analysis

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Multiple Reaction Monitoring (MRM) mode. The specific transitions for this compound should be determined using an authentic standard.

4.2. Methylecgonone Reductase (MecgoR) Activity Assay

This protocol outlines the procedure to determine the activity of methylecgonone reductase.

4.2.1. Materials

-

Purified recombinant methylecgonone reductase

-

Methylecgonone

-

NADPH

-

100 mM Tris-HCl buffer (pH 7.5)

-

Methanol

-

Formic acid

-

LC-MS/MS system

4.2.2. Enzyme Assay Procedure

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM methylecgonone, and 1.5 mM NADPH in a total volume of 100 µL.

-

Initiate the reaction by adding the purified MecgoR enzyme.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding an equal volume of methanol with 0.1% formic acid.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant for the formation of methylecgonine by LC-MS/MS.

4.3. Workflow for Identification of Biosynthetic Genes

The identification of genes encoding biosynthetic enzymes in E. coca typically follows a multi-step approach combining transcriptomics, gene cloning, and functional characterization.

Caption: A general workflow for the identification of biosynthetic genes in E. coca.

Conclusion

The biosynthesis of this compound in Erythroxylum coca is a complex and fascinating pathway that highlights the intricate nature of plant specialized metabolism. The identification and characterization of key enzymes, such as cocaine synthase and methylecgonone reductase, have provided significant insights into the formation of tropane alkaloids. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further unravel the nuances of this pathway, with potential applications in metabolic engineering, synthetic biology, and the development of advanced forensic and analytical methodologies. Further research is warranted to fully elucidate the early steps of tropane core formation and the regulatory networks that govern the flux through this important biosynthetic route.

References

- 1. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylecgonone reductase - Wikipedia [en.wikipedia.org]

- 4. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis [mdpi.com]

- 6. benchchem.com [benchchem.com]

Pharmacological Profile of Cinnamoylcocaine and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylcocaine, a naturally occurring tropane alkaloid found in the leaves of Erythroxylum coca, exists as cis- and trans-isomers and is structurally related to cocaine.[1][2] Despite this similarity, the current body of scientific literature indicates that this compound and its isomers are significantly less pharmacologically active than cocaine.[3][4] This in-depth technical guide synthesizes the available information on the pharmacological profile of this compound and its isomers, with a focus on their interaction with monoamine transporters. Due to a notable scarcity of direct quantitative data for this compound, this guide provides a comparative analysis with the well-characterized pharmacology of cocaine. Detailed experimental protocols for key pharmacological assays are presented to facilitate future research in this area. Furthermore, a putative metabolic pathway for this compound is proposed based on known biotransformation reactions of related tropane alkaloids.

Introduction

This compound and its geometric isomers, cis- and trans-cinnamoylcocaine, are minor alkaloids present in coca leaves.[1] Their presence and relative abundance can vary depending on the chemotype of the coca plant.[2] While cocaine's potent psychostimulant effects are primarily attributed to its high-affinity blockade of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, the pharmacological activity of this compound and its isomers is not well-defined.[5] These compounds are often considered pharmacologically inactive or significantly less potent than cocaine.[3] However, some reports suggest potential psychoactive properties when smoked.[6] This guide aims to consolidate the existing knowledge and highlight the significant gaps in our understanding of the pharmacology of these specific coca alkaloids.

Comparative Pharmacological Data

A comprehensive review of the scientific literature reveals a significant lack of quantitative data regarding the binding affinities (Ki) and functional activities (IC50/EC50) of this compound and its isomers at the monoamine transporters. The available information is largely qualitative, suggesting low potency. For a comparative perspective, the well-established pharmacological data for cocaine is presented in the following tables.

Monoamine Transporter Binding Affinities

Table 1: In Vitro Binding Affinities (Ki, nM) of Cocaine at Human Monoamine Transporters

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Cocaine | 230 - 490 | 480 - 740 | 740 - 1281 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| cis-Cinnamoylcocaine | Data Not Available | Data Not Available | Data Not Available |

| trans-Cinnamoylcocaine | Data Not Available | Data Not Available | Data Not Available |

Note: The Ki values for cocaine can vary depending on the radioligand and experimental conditions used.

Monoamine Transporter Reuptake Inhibition

Table 2: In Vitro Functional Activity (IC50, nM) of Cocaine for Inhibition of Monoamine Reuptake

| Compound | Dopamine Reuptake Inhibition | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition |

| Cocaine | 297 - 404 | ~1000 | ~900 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| cis-Cinnamoylcocaine | Data Not Available | Data Not Available | Data Not Available |

| trans-Cinnamoylcocaine | Data Not Available | Data Not Available | Data Not Available |

Note: IC50 values can vary based on the cell line and specific assay conditions.

Metabolism

The metabolism of this compound has not been extensively studied. However, based on its structure and the known metabolic pathways of cocaine and other tropane alkaloids, a putative metabolic profile can be proposed. The primary routes of metabolism are likely to involve hydrolysis by carboxylesterases and oxidation by cytochrome P450 (CYP) enzymes.

Known Metabolic Reactions

-

Oxidation: cis- and trans-cinnamoylcocaine can be oxidized to form four diastereomeric diols: (2R,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester and (2S,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester from the cis-isomer, and (2R,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester and (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester from the trans-isomer.[1]

-

Dimerization: this compound can dimerize to form truxillines.[3]

Putative Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for this compound, drawing parallels with cocaine metabolism.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacological profile of compounds at monoamine transporters.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, or norepinephrine transporter.

Materials:

-

Membrane preparations from cells expressing the transporter of interest (e.g., HEK293-hDAT, -hSERT, -hNET).

-

Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test compound (this compound or its isomers).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM cocaine or a specific high-affinity ligand).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Thaw membrane preparations on ice.

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through the glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and vortex.

-

Count the radioactivity in a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Assay

This protocol is used to determine the functional potency (IC50) of a test compound to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.

Materials:

-

Cells stably expressing the transporter of interest (e.g., HEK293-hDAT, -hSERT, -hNET).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

-

Test compound.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Inhibitor for non-specific uptake control (e.g., 10 µM cocaine).

-

Cell lysis buffer.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

Procedure:

-

Plate cells in a 96-well plate and grow to confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and vortex.

-

Quantify the radioactivity.

-

Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Conclusion

The pharmacological profile of this compound and its isomers remains largely uncharacterized, with a significant absence of quantitative data on their interaction with key central nervous system targets. While structurally similar to cocaine, the available evidence suggests they are considerably less potent at inhibiting monoamine transporters. The metabolic fate of these compounds is also not well understood, though initial studies have identified oxidation and dimerization as potential pathways. The experimental protocols provided in this guide offer a framework for future research to definitively elucidate the binding affinities, functional activities, and metabolic pathways of this compound and its isomers. Such studies are crucial for a complete understanding of the pharmacology of all coca leaf alkaloids and for the accurate interpretation of their presence in forensic samples. Further investigation into these minor alkaloids may also reveal novel chemical scaffolds for the development of new therapeutic agents.

References

- 1. Coca - Wikipedia [en.wikipedia.org]

- 2. Cocaine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Coca: The History and Medical Significance of an Ancient Andean Tradition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

Cinnamoylcocaine: An Examination of its Elusive Mechanism of Action on Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamoylcocaine, a naturally occurring tropane alkaloid found in the coca plant, presents a complex and somewhat enigmatic pharmacological profile.[1][2] Structurally analogous to cocaine, its mechanism of action on neurotransmitter systems has been a subject of interest, yet definitive, quantitative data on its direct interactions with key monoamine transporters remains conspicuously absent in the current scientific literature. While cocaine's potent psychostimulant effects are well-documented to arise from its blockade of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, this compound is largely considered to be pharmacologically inactive.[1][2] Some reports suggest a potential for psychoactive properties when the compound is smoked, though the precise mechanisms of such activation are yet to be elucidated. This guide provides a comprehensive overview of the current understanding of this compound, highlighting the significant gaps in knowledge regarding its direct effects on neurotransmitter systems and outlining the standard experimental protocols that would be necessary to fully characterize its pharmacological activity.

Core Interaction with Neurotransmitter Transporters: A Data Deficit

A thorough review of published literature reveals a significant lack of quantitative data regarding the binding affinity (Ki) and inhibitory potency (IC50) of this compound at the dopamine, norepinephrine, and serotonin transporters. This absence of empirical data is the primary obstacle to definitively characterizing its mechanism of action.

In contrast, the mechanism of cocaine is well-established. Cocaine acts as a competitive inhibitor at the outward-facing conformation of these transporters, preventing the reuptake of their respective neurotransmitters from the synaptic cleft.[3] This blockade leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, thereby potentiating their signaling.

Table 1: Comparative Monoamine Transporter Inhibition (Hypothetical Data for this compound)

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Cocaine | Reported values vary | Reported values vary | Reported values vary |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Note: This table is intended to highlight the absence of data for this compound.

Postulated Mechanisms and Future Research Directions

While direct interaction data is lacking, the structural similarity of this compound to cocaine suggests that any potential activity would likely involve the monoamine transporters. The hypothesis that this compound becomes active upon smoking suggests a thermal conversion to a more active compound. Future research should focus on identifying the pyrolysis products of this compound and subsequently characterizing their pharmacological activity at DAT, NET, and SERT.

Experimental Protocols for Elucidating Mechanism of Action

To address the current knowledge gap, the following established experimental protocols are essential for characterizing the interaction of this compound and its potential metabolites with neurotransmitter systems.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor or transporter.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter, or from specific brain regions (e.g., striatum for DAT).

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

dot

Caption: Workflow for a competitive radioligand binding assay.

Synaptosome Uptake Assays

These assays measure the functional effect of a compound on the reuptake of neurotransmitters into presynaptic terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine uptake).

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound).

-

Uptake Initiation: Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Uptake Termination: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is determined by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.

dot

Caption: Workflow for a synaptosome neurotransmitter uptake assay.

Signaling Pathways: A Downstream Unknown

Given the lack of evidence for direct interaction of this compound with monoamine transporters, there is currently no basis for proposing any downstream signaling pathways that it might modulate. Should future research demonstrate that this compound or a metabolite inhibits DAT, NET, or SERT, the downstream signaling consequences would be expected to parallel those of cocaine. For instance, DAT inhibition leads to increased activation of dopamine receptors (D1-D5), which are G-protein coupled receptors that modulate adenylyl cyclase and other intracellular signaling cascades.

dot

Caption: Simplified signaling pathway of cocaine's action at a dopaminergic synapse.

Conclusion

References

Structural Elucidation of Cinnamoylcocaine: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of cis- and trans-cinnamoylcocaine utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections provide a comprehensive overview of the analytical methodologies, spectral data, and fragmentation pathways essential for the unambiguous identification and characterization of these cocaine congeners.

Introduction

Cinnamoylcocaine isomers are naturally occurring alkaloids found in the coca plant (Erythroxylum coca) and are also encountered as byproducts in illicit cocaine production. Their presence and relative abundance can serve as chemical markers for determining the origin and processing methods of cocaine samples. Accurate structural identification of these compounds is paramount for forensic analysis, toxicological studies, and in the development of reference standards. This guide outlines the application of modern spectroscopic techniques to achieve a thorough structural characterization of this compound.

Experimental Protocols

Detailed methodologies for NMR and MS analyses are crucial for reproducible and accurate results. The following protocols are adapted from established methods for the analysis of cocaine and its analogues.

Sample Preparation

For NMR Spectroscopy: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution should be free of particulate matter to ensure optimal spectral resolution.[2]

For Mass Spectrometry (GC-MS): A stock solution of this compound is prepared by dissolving the analyte in a suitable organic solvent, such as methanol or chloroform, to a concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration of around 1-10 µg/mL for analysis.

NMR Spectroscopy

NMR spectra are typically acquired on a high-field spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard proton spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled carbon spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.[3]

-

Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful tool for the separation and identification of volatile compounds like this compound.

-

Gas Chromatography:

-

Column: A non-polar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., HP-5MS), is commonly used.

-

Injector: Operated in splitless mode at a temperature of 250-280°C.

-

Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 150°C and ramping up to 290°C.[4]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Analyzer: A quadrupole or ion trap analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan Range: A mass range of m/z 40-550 is typically scanned to detect the molecular ion and all significant fragments.

-

Data Presentation and Interpretation

NMR Spectral Data

The key to distinguishing between the cis and trans isomers of this compound lies in the analysis of the olefinic protons in the ¹H NMR spectrum. The coupling constant (J) between these protons is significantly larger for the trans isomer (around 16 Hz) compared to the cis isomer (around 12-13 Hz).

Table 1: ¹H NMR Data for trans-Cinnamoylcocaine in CDCl₃

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.05 | m | |

| H-3 | 5.35 | m | |

| H-1/H-5 | 3.3-3.6 | m | |

| H-6/H-7 (endo) | 1.7-1.9 | m | |

| H-6/H-7 (exo) | 2.1-2.3 | m | |

| N-CH₃ | 2.30 | s | |

| OCH₃ | 3.75 | s | |

| H-α | 6.45 | d | 16.0 |

| H-β | 7.70 | d | 16.0 |

| Phenyl | 7.3-7.6 | m |

Table 2: ¹H NMR Data for the Olefinic Protons of cis-Cinnamoylcocaine

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 5.91 | d | 12.6 |

| H-β | 6.95 | d | 12.6 |

Table 3: Predicted ¹³C NMR Data for trans-Cinnamoylcocaine

| Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 62.1 |

| C-2 | 50.2 |

| C-3 | 66.8 |

| C-4 | 35.5 |

| C-5 | 61.7 |

| C-6 | 25.4 |

| C-7 | 25.2 |

| N-CH₃ | 41.2 |

| OCH₃ | 51.5 |

| C=O (ester) | 170.5 |

| C=O (cinnamoyl) | 166.2 |

| C-α | 118.0 |

| C-β | 145.0 |

| C-ipso | 134.5 |

| C-ortho | 128.2 |

| C-meta | 128.9 |

| C-para | 130.3 |

Disclaimer: The ¹³C NMR data is predicted based on the known chemical shifts of cocaine and the expected substituent effects of the cinnamoyl group. Experimental verification is required.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 329. The fragmentation pattern is consistent with other tropane alkaloids and esters.

Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 329 | [M]⁺ |

| 300 | [M - C₂H₅]⁺ |

| 198 | [M - C₉H₇O₂]⁺ |

| 182 | [C₁₀H₁₆NO₂]⁺ |

| 131 | [C₉H₇O]⁺ (cinnamoyl cation) |

| 103 | [C₈H₇]⁺ (styryl cation) |

| 82 | [C₅H₈N]⁺ (tropane fragment) |

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation follows several key pathways, primarily involving the cleavage of the ester bonds and fragmentation of the tropane ring.

Conclusion

The structural elucidation of cis- and trans-cinnamoylcocaine can be effectively achieved through a combination of NMR and mass spectrometry. ¹H NMR is particularly powerful for differentiating the two isomers based on the coupling constants of their olefinic protons. While complete experimental ¹³C and 2D NMR data are not widely available in the public domain, the methodologies and expected outcomes described in this guide provide a robust framework for their analysis. The mass spectral fragmentation pattern provides confirmatory evidence of the molecular weight and key structural motifs. This technical guide serves as a comprehensive resource for researchers and professionals involved in the analysis of cocaine and related compounds.

References

A Technical Guide to the Solubility of Cinnamoylcocaine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamoylcocaine in various organic solvents. Due to a lack of specific quantitative data in publicly available scientific literature, this document focuses on reported qualitative solubility and presents a detailed, generalized experimental protocol for the quantitative determination of thermodynamic solubility. This guide is intended to serve as a foundational resource for researchers in analytical chemistry, forensic science, and pharmacology.

Qualitative Solubility Data

This compound is generally described as a crystalline solid.[1] While precise quantitative solubility values (e.g., in mg/mL) are not well-documented in existing literature, several sources consistently report its solubility in a range of common organic solvents. This qualitative information is crucial for selecting appropriate solvent systems for extraction, purification, and analytical method development.

The known qualitative solubility of this compound is summarized in the table below.

| Solvent Class | Specific Solvents | Reported Solubility |

| Halogenated | Chloroform, Dichloromethane | Soluble[2] |

| Esters | Ethyl Acetate | Soluble[2] |

| Ketones | Acetone | Soluble[2] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Alcohols | Ethanol | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Aqueous | Water | Limited / Insoluble |

Note: The term "soluble" is based on descriptive accounts in chemical supplier catalogues and forensic science literature; no standardized concentration is implied.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To address the absence of quantitative data, researchers can employ the shake-flask method , which is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[3][4] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is measured.

Below is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound: Pure, solid form (crystalline powder).

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg).

-

Vials with screw caps (e.g., 4 mL glass vials).

-

Orbital shaker or rotator capable of constant agitation and temperature control.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents).

-

Volumetric flasks and pipettes for dilutions.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification.[5]

-

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., add 10 mg of solid to 2 mL of solvent).[4]

-

Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[6] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[3]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, pass the collected supernatant through a syringe filter appropriate for the solvent used.[6]

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method used for quantification.

Quantification

-

Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of this compound in the diluted supernatant.[5]

-

Calibration: Prepare a series of calibration standards of known this compound concentrations in the solvent of interest.

-

Analysis: Inject the diluted sample and the calibration standards into the HPLC system.

-

Calculation: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Final Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the organic solvent. Express the result in units such as mg/mL or mol/L.

Methodology Workflow

The logical flow of the shake-flask method for determining thermodynamic solubility is visualized in the diagram below. This workflow outlines the critical steps from preparation to final data analysis, ensuring a systematic and reproducible approach.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. This compound | CAS:521-67-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. HPLC Method for Analysis of Cocaine | SIELC Technologies [sielc.com]

- 6. quora.com [quora.com]

The Historical Trajectory of Cinnamoylcocaine: From Obscurity to a Key Forensic Marker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoylcocaine, a naturally occurring tropane alkaloid found in the leaves of the Erythroxylum genus, has long been overshadowed by its more infamous counterpart, cocaine. Initially considered a minor, pharmacologically insignificant component of the coca leaf, this compound has emerged as a crucial analytical marker in forensic science. Its presence and relative abundance in illicit cocaine samples provide valuable intelligence on the manufacturing process and geographical origin of the drug. This technical guide provides a comprehensive overview of the historical context of this compound's discovery and research, detailing its chemical properties, the evolution of its analytical methodologies, and its contemporary significance in drug enforcement and chemical profiling.

Historical Context and Discovery

The history of this compound is intrinsically linked to the scientific exploration of the coca plant's chemical constituents in the late 19th century. While cocaine was first isolated in 1855 by Friedrich Gaedcke and further characterized by Albert Niemann in 1860, the identification of other coca alkaloids followed a more gradual path.[1][2][3]

The initial isolation of this compound is credited to the German chemist C. Liebermann in 1889.[4] Liebermann's work was part of a broader effort to understand the complex alkaloidal mixture within coca leaves, which was known to contain more than just cocaine.[4] However, for many decades following its discovery, this compound remained a chemical curiosity, largely ignored by the scientific community due to its perceived lack of physiological activity compared to cocaine.[5]

It wasn't until the latter half of the 20th century, with the rise of sophisticated analytical techniques, that interest in this compound was renewed. Researchers began to recognize its potential as a biomarker. In 1973, Moore and his colleagues identified the cis- and trans-isomers of this compound in illicit cocaine samples, coca paste, and authentic coca leaves, laying the groundwork for its use in forensic analysis.[4][6] This pivotal research demonstrated that the presence and ratio of these isomers could serve as a "signature" to trace the origin and processing methods of seized cocaine.[7]

Chemical and Physical Properties

This compound exists as two primary geometric isomers: cis-cinnamoylcocaine and trans-cinnamoylcocaine. These isomers have the same molecular formula (C₁₉H₂₃NO₄) and molecular weight (329.4 g/mol ) but differ in the spatial arrangement of the substituents around the double bond of the cinnamoyl group.[8][9]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃NO₄ | [8][9] |

| Molecular Weight | 329.4 g/mol | [8][9] |

| Melting Point (cis-isomer) | 72-73 °C | [7] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [10] |

Quantitative Analysis of this compound in Erythroxylum Species

The concentration of this compound varies significantly among different species and varieties of the Erythroxylum genus. The groundbreaking work of Plowman and Rivier in 1983 provided a comprehensive quantitative analysis of cocaine and this compound in numerous Erythroxylum species. Their findings, summarized in the table below, highlight that while cocaine is generally the most abundant alkaloid, cinnamoylcocaines can be present in substantial amounts, particularly in E. novogranatense varieties.

| Species/Variety | Cocaine Content (% dry wt) | This compound Content (% dry wt) |

| Erythroxylum coca var. coca | 0.23 - 0.96 | 0.01 - 0.12 |

| Erythroxylum coca var. ipadu | 0.11 - 0.41 | 0.01 - 0.06 |

| Erythroxylum novogranatense var. novogranatense | 0.55 - 0.93 | 0.11 - 0.42 |

| Erythroxylum novogranatense var. truxillense | 0.42 - 1.02 | 0.22 - 0.68 |

Data adapted from Plowman, T., & Rivier, L. (1983). Cocaine and this compound content of Erythroxylum species. Annals of Botany, 51(5), 641-659.

Experimental Protocols

The isolation and identification of this compound from both natural sources and illicit samples involve a series of well-established analytical procedures.

Extraction of Alkaloids from Coca Leaves

A common method for extracting the total alkaloid content from coca leaves is solvent extraction.

Protocol:

-

Maceration: Dried and powdered coca leaf material is macerated with an organic solvent, typically ethanol or methanol, often in a slightly alkaline solution to ensure the alkaloids are in their free base form for better solubility in organic solvents.[11][12]

-

Acid-Base Extraction: The resulting extract is then subjected to an acid-base extraction to separate the alkaloids from other plant materials.

-

The organic extract is acidified, causing the alkaloids to form salts and move into the aqueous phase.

-

The aqueous phase is then made basic, converting the alkaloid salts back to their free base form.

-

The free bases are then extracted back into an immiscible organic solvent (e.g., chloroform or dichloromethane).[13]

-

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

Isolation of this compound by Column Chromatography

Classical column chromatography is a robust method for isolating gram quantities of this compound from a crude alkaloid extract.[6][7]

Protocol:

-

Stationary Phase: A glass column is packed with a suitable adsorbent, typically alumina or silica gel.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: A series of solvents (mobile phase) with increasing polarity are passed through the column.

-

Less polar compounds, such as trans-cinnamoylcocaine and cocaine, will elute first.

-

cis-cinnamoylcocaine, being slightly more polar, will elute later.

-

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the desired this compound isomers.

-

Purification: Fractions containing pure this compound are combined and the solvent is evaporated. Further purification can be achieved by recrystallization.[7]

Identification and Quantification by Chromatographic and Spectroscopic Methods

Modern analytical techniques provide sensitive and specific methods for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

-

Protocol:

-

A solution of the sample is injected into the GC.

-

The this compound isomers are separated on a capillary column.

-

The eluted compounds enter the mass spectrometer for identification based on their retention time and mass spectrum.

-

Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[12][13]

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

-

Protocol:

-

The sample is dissolved in a suitable solvent and injected into the HPLC system.

-

The this compound isomers are separated on a reversed-phase column (e.g., C18).

-

Detection is typically performed using an ultraviolet (UV) detector, as the cinnamoyl group has a strong UV absorbance.

-

Quantification is based on the peak area relative to a standard curve.

-

Pharmacological Activity

This compound is generally considered to be pharmacologically inactive, particularly when compared to the potent central nervous system stimulant effects of cocaine.[5][14] It does not produce the same euphoric and reinforcing effects that are characteristic of cocaine abuse. However, some anecdotal reports and limited studies suggest that this compound may exhibit some psychoactive properties when smoked, though this has not been conclusively demonstrated in controlled scientific studies.[5] Its primary significance in the context of drug research and development lies not in its own activity, but in its role as an impurity and a marker in illicit cocaine production. The presence of this compound and its degradation products can provide insights into the purification methods used, such as the use of potassium permanganate to oxidize these compounds.[15]

Conclusion

From its obscure discovery in the late 19th century to its current status as a key forensic marker, the scientific journey of this compound highlights the evolution of analytical chemistry and its application in law enforcement. While devoid of the pharmacological potency of cocaine, its presence, isomeric ratio, and degradation products in illicit samples offer a rich source of chemical intelligence. For researchers, scientists, and drug development professionals, a thorough understanding of the historical and analytical context of this compound is essential for developing more effective methods of drug profiling, tracking illicit drug trafficking routes, and ultimately, for informing public health and safety strategies. The continued investigation into the minor alkaloids of the coca plant will undoubtedly reveal further complexities and provide new tools in the ongoing effort to understand and control the global cocaine trade.

References

- 1. History of cocaine - Wikipedia [en.wikipedia.org]

- 2. Cocaine: a brief history on the discovery, popularisation and early use of medicinal cocaine | Journal of Global Medicine [globalmedicine.co.uk]

- 3. The History of Cocaine - Where Does Cocaine Come from? - Drug-Free World [drugfreeworld.org]

- 4. Identification and quantitation of alkaloids in coca tea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylecgonine cinnamate - Wikipedia [en.wikipedia.org]

- 6. [PDF] Isolation of cis-Cinnamoylcocaine from Crude Illicit Cocaine via Alumina Column Chromatography | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, (Z)- | C19H23NO4 | CID 12798013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C19H23NO4 | CID 6440936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS:521-67-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. From Plant to Product: Techniques for Extracting Coca Plant Compounds [greenskybio.com]

- 12. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Buy trans-Cinnamoylcocaine | 521-67-5 [smolecule.com]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

cinnamoylcocaine CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cinnamoylcocaine, a significant alkaloid found in the coca plant (Erythroxylum coca). This document covers its chemical properties, biosynthesis, and detailed experimental protocols for its synthesis, extraction, and analysis, aiming to serve as a valuable resource for professionals in research and drug development.

Core Chemical Properties

This compound, with the CAS Number 521-67-5 for its trans-isomer, is a tropane alkaloid structurally related to cocaine.[1][2][3][4][5][6][7][8] It exists as both cis and trans-isomers, with the trans-isomer being the more stable and commonly referenced form. While it is considered pharmacologically less active than cocaine, it possesses local anesthetic properties.[2]

Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of trans-cinnamoylcocaine.

| Property | Value | References |

| CAS Number | 521-67-5 | [1][2][3][5] |

| Molecular Formula | C₁₉H₂₃NO₄ | [2][3][4][9] |

| Molecular Weight | 329.39 g/mol | [2][3][4][9] |

| Melting Point | 121 °C | [5][10] |

| Boiling Point | 437.8 ± 45.0 °C (Predicted) | [5] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Slightly soluble in methanol. Almost insoluble in water. | [1][5][10] |

| pKa | 8.76 ± 0.60 (Predicted) | [5] |

| Appearance | White to off-white solid | [5][11] |

| Optical Rotation | [α]D -4.7° (chloroform) | [5][10] |

Biosynthesis of this compound

This compound is a product of the tropane alkaloid biosynthetic pathway in Erythroxylum coca. The final step in its formation involves the esterification of methylecgonine with cinnamoyl-CoA. This reaction is catalyzed by a BAHD family acyltransferase, which also acts as a cocaine synthase by utilizing benzoyl-CoA to produce cocaine.[1][4][5] This indicates a common enzymatic pathway for the synthesis of major alkaloids in the coca plant.

Experimental Protocols

This section details the methodologies for the synthesis, extraction, and analysis of this compound.

Synthesis of trans-Cinnamoylcocaine

This protocol describes a laboratory synthesis of trans-cinnamoylcocaine from cocaine hydrochloride.[3]

Materials:

-

Cocaine Hydrochloride

-

1N Hydrochloric Acid (HCl)

-

Acetone

-

Chloroform (CHCl₃)

-

Ecgonine HCl (produced in situ)

-

Methylecgonine (produced in situ)

-

Cinnamoyl Chloride

-

10% Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl)

Procedure:

-

Hydrolysis of Cocaine: Dissolve 1-2 g of cocaine hydrochloride in approximately 150 ml of 1N HCl. Boil the solution to reduce the volume to less than 20 ml.

-

Crystallization of Ecgonine HCl: Cool the solution and add acetone to crystallize ecgonine HCl.

-

Isolation of Ecgonine HCl: Filter or centrifuge the solution to collect the ecgonine HCl residue. Wash the residue with several volumes of acetone and then chloroform. Dry the residue under a vacuum.

-

Formation of Methylecgonine: The ecgonine HCl is then converted to methylecgonine (details of this step are not fully specified in the reference but typically involve esterification).

-

Acylation to this compound: React the produced methylecgonine with cinnamoyl chloride.

-

Extraction and Purification:

-

Make the reaction mixture acidic to extract the trans-cinnamoylcocaine and any unreacted methylecgonine into the acidic aqueous layer.

-

Wash the acidic layer with four 25 ml portions of chloroform, discarding the chloroform extracts.

-

Make the acidic layer basic by the slow addition of 10% NaOH solution.

-

Extract the basic aqueous layer with four 25 ml portions of chloroform.

-

Combine the chloroform extracts and wash them with two 10 ml portions of 2N HCl to form the hydrochloride salt of trans-cinnamoylcocaine.

-

-

Crystallization: The final product can be crystallized from the acidic solution.

Extraction of this compound from Coca Leaves

This protocol outlines a general procedure for the extraction of alkaloids, including this compound, from coca leaves.[7][12]

Materials:

-

Dried Coca Leaves

-

Dilute Sulfuric Acid

-

Kerosene (or other suitable organic solvent)

-

Lime (Calcium Oxide) or Sodium Carbonate

-

Potassium Permanganate (optional, for purification)

-

Ammonia

Procedure:

-

Acid Extraction: Macerate the dried coca leaves and extract them with dilute sulfuric acid. This converts the alkaloids into their water-soluble sulfate salts.

-

Filtration: Filter the mixture to remove the plant material.

-

Precipitation of Coca Paste: To the aqueous filtrate, add an excess of lime or sodium carbonate to precipitate the crude coca paste, which contains cocaine, this compound, and other alkaloids.

-

Solvent Extraction: Back-extract the coca paste with an organic solvent like kerosene.

-

Purification (Optional): The kerosene layer can be treated with dilute sulfuric acid, and the resulting aqueous layer treated with potassium permanganate to oxidize and remove this compound isomers, yielding a purer cocaine product.[6] For isolation of this compound, this step should be omitted.

-

Isolation: The alkaloids are then precipitated from the purified solution by making it basic with ammonia. The precipitate is filtered, washed, and dried.

Analytical Methods

GC-MS is a standard method for the identification and quantification of this compound in seized drug samples.[2][13]

Sample Preparation: [11]

-

Dissolve the analyte in chloroform to a concentration of approximately 4 mg/mL.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 or similar.

-

Mass Spectrometer: Agilent 5977B or similar.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector: Split/splitless, operated in split mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Optimized for separation of cocaine and related alkaloids. A typical program might start at a lower temperature and ramp up to around 300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode.

Derivatization (for enhanced detection of related compounds): [13]

-

For the analysis of polar metabolites like ecgonine and benzoylecgonine, a derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in chloroform (1:1) at 75°C for 30 minutes is often employed.

HPLC is another powerful technique for the analysis of this compound.[14]

Sample Preparation:

-

Accurately weigh 1 mg of the sample into a vial.

-

Add 1000 µL of HPLC-grade methanol.

-

Dissolve the sample using an ultrasonic bath.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reverse-phase column such as a PHENOMENEX column (50x2.2 mm; 4µm) or a C8 column.

-

Mobile Phase A: 2 mL of 1M ammonium formate solution and 2 mL of formic acid in 996 mL of HPLC-grade water.

-

Mobile Phase B: 2 mL of 1M ammonium formate solution and 2 mL of formic acid in 996 mL of HPLC-grade acetonitrile.

-

Gradient Program: A suitable gradient program is used to achieve separation.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm) or MS detection.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in related fields. The detailed information on its chemical properties, biosynthetic pathway, and established experimental protocols for its synthesis, extraction, and analysis serves as a practical resource for laboratory work and further investigation into this and other coca alkaloids. The provided diagrams offer a visual representation of key processes, aiding in the comprehension of complex workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy trans-Cinnamoylcocaine | 521-67-5 [smolecule.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. Illicit Production of Cocaine - [www.rhodium.ws] [designer-drug.com]

- 8. Methylecgonine cinnamate - Wikipedia [en.wikipedia.org]

- 9. Four New Illicit Cocaine Impurities From the Oxidation of Crude Cocaine Base: Formation and Characterization of the Diastereomeric 2,3-Dihydroxy-3-Phenylpropionylecgonine Methyl Esters From cis- and trans-Cinnamoylcocaine | Office of Justice Programs [ojp.gov]

- 10. swgdrug.org [swgdrug.org]

- 11. academicworks.cuny.edu [academicworks.cuny.edu]

- 12. scielo.br [scielo.br]

- 13. periodicos.ufms.br [periodicos.ufms.br]

- 14. researchgate.net [researchgate.net]

Degradation of Cinnamoylcocaine Under Thermal and Hygroscopic Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylcocaine, a naturally occurring alkaloid found in coca leaves, is a significant impurity in illicit cocaine samples and a subject of interest in forensic chemistry and pharmacology. Understanding its stability and degradation profile under various environmental conditions is crucial for the development of stable reference standards, accurate analytical methodologies, and for elucidating the history and processing of seized drug samples. This technical guide provides a comprehensive overview of the degradation products of this compound when exposed to heat and humidity. It details the primary degradation pathways, including hydrolysis and oxidation, and presents a structured summary of available quantitative data. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies and includes visualizations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound, a methyl ester of ecgonine with a cinnamoyl group attached, exists as cis and trans isomers. While considered pharmacologically less active than cocaine, its presence and degradation products in illicit samples can provide valuable information for law enforcement and forensic scientists. The stability of this compound is influenced by environmental factors such as temperature and humidity, leading to the formation of various degradation products. This guide focuses on the chemical transformations that this compound undergoes when subjected to these stressors.

Degradation Pathways of this compound

The primary degradation pathways of this compound under conditions of heat and humidity are hydrolysis and oxidation. Thermal degradation can also occur at elevated temperatures.

Hydrolysis

Under humid conditions, and accelerated by heat, the ester linkages in this compound are susceptible to hydrolysis. This process can occur at two positions on the molecule: the methyl ester and the cinnamoyl ester. The primary hydrolysis products are cis- and trans-cinnamoylecgonine, formed by the cleavage of the methyl ester group, and ecgonine, which results from the hydrolysis of both ester groups.[1][2][3]

Oxidation

The olefinic bond in the cinnamoyl group of this compound is susceptible to oxidation. This process is particularly relevant in the context of illicit cocaine production, where oxidizing agents like potassium permanganate are used for purification.[4] Oxidation under neutral conditions leads to the formation of four diastereomeric diols: (2R,3R)- and (2S,3S)-dihydroxy-3-phenylpropionylecgonine methyl esters from cis-cinnamoylcocaine, and (2R,3S)- and (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl esters from trans-cinnamoylcocaine.[5]

Thermal Degradation

At elevated temperatures, such as those encountered during smoking of "crack" cocaine or in the injection port of a gas chromatograph, this compound can undergo thermal degradation. By analogy to cocaine, a major thermal degradation pathway is the elimination of benzoic acid to form methylecgonidine (anhydroecgonine methyl ester).[6]

Quantitative Data on this compound Degradation

Quantitative data on the degradation of pure this compound under controlled heat and humidity are limited in the literature. However, a study on the stability of "crack" cocaine, which contains this compound as an impurity, provides some insights into its degradation over time at various temperatures.

Table 1: Degradation of Cinnamoylcocaines in "Crack" Cocaine Samples Stored for 12 Months [3]

| Storage Condition | Packaging | Initial this compound % (of total alkaloids) | Final this compound % (of total alkaloids) | % Decrease |

| Room Temperature | Heat-Sealed Evidence Envelope | 0.85 | 0.62 | 27.1% |

| Room Temperature | Plastic Bag | 0.85 | 0.59 | 30.6% |

| 4°C (Refrigerated) | Heat-Sealed Evidence Envelope | 0.85 | 0.78 | 8.2% |

| 4°C (Refrigerated) | Plastic Bag | 0.85 | 0.75 | 11.8% |

| -20°C (Frozen) | Heat-Sealed Evidence Envelope | 0.85 | 0.83 | 2.4% |

| -20°C (Frozen) | Plastic Bag | 0.85 | 0.81 | 4.7% |

Note: The initial percentage of cinnamoylcocaines is an average from the study. The final percentages are averages calculated from the data presented in the study. The study also noted a significant increase in the corresponding degradation products, the cinnamoylecgonines, particularly at room temperature.

Experimental Protocols for Forced Degradation Studies

The following is a representative protocol for conducting a forced degradation study of this compound, based on general principles outlined in ICH guidelines and analytical methods reported in the literature.[7]

Objective

To identify the degradation products of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials and Reagents

-

This compound standard (cis- and trans- isomers)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

-

Reference standards for potential degradation products (e.g., cinnamoylecgonine, ecgonine)

Experimental Workflow

Detailed Methodologies

4.4.1. Preparation of Stock Solution Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4.4.2. Hydrolytic Degradation

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals and dilute with the mobile phase for analysis.

4.4.3. Oxidative Degradation Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at regular intervals and dilute with the mobile phase for analysis.

4.4.4. Thermal Degradation Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days. Withdraw samples at regular intervals, dissolve in methanol, and dilute for analysis.

Analytical Method

A stability-indicating method should be developed and validated to separate this compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) is recommended for identification and quantification.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm and 280 nm, and/or Mass Spectrometry (electrospray ionization).

-

-

GC-MS Conditions (for thermal degradation and confirmation):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: A temperature gradient from 150°C to 280°C.

-

Carrier Gas: Helium.

-

Detection: Mass Spectrometry (electron ionization).

-

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction [mdpi.com]

- 4. Four New Illicit Cocaine Impurities From the Oxidation of Crude Cocaine Base: Formation and Characterization of the Diastereomeric 2,3-Dihydroxy-3-Phenylpropionylecgonine Methyl Esters From cis- and trans-Cinnamoylcocaine | Office of Justice Programs [ojp.gov]

- 5. Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Reaction Pathway for Cocaine Hydrolase-Catalyzed Hydrolysis of (+)-Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Separation of Cis- and Trans-Cinnamoylcocaine

Abstract

This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of cis- and trans-cinnamoylcocaine, two geometric isomers often found as minor alkaloids in illicit cocaine samples. The presented protocol utilizes a reversed-phase C8 column with a mobile phase composed of acetonitrile, tetrahydrofuran, and aqueous triethylamine, coupled with UV detection. This method is suitable for forensic laboratories, research institutions, and quality control departments involved in the analysis of cocaine and related substances.

Introduction

Cinnamoylcocaine isomers (cis and trans) are naturally occurring alkaloids in the coca plant and can be present in illicit cocaine preparations. Their identification and quantification are crucial for chemical profiling of seized drug samples, which can aid in determining the geographic origin and manufacturing process. Due to their similar chemical structures, separating these geometric isomers requires a robust and selective analytical method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such closely related compounds. This application note provides a detailed protocol for the isocratic reversed-phase HPLC separation of cis- and trans-cinnamoylcocaine.

Experimental Protocol

This protocol is based on established methods for the analysis of cocaine and its related alkaloids.[1]

Materials and Reagents

-

Reference standards of cis-cinnamoylcocaine and trans-cinnamoylcocaine

-

Cocaine hydrochloride (for reference)

-

Acetonitrile (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Triethylamine (ACS grade or higher)

-

Water (HPLC grade or deionized)

-

Methanol (HPLC grade, for sample preparation)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

-

Reversed-phase C8 analytical column.

-

Data acquisition and processing software.

Chromatographic Conditions

A reversed-phase isocratic HPLC method is employed for the separation.[1] Two systems are presented below, with System 1 being preferred for routine quantitative analysis.

| Parameter | System 1 | System 2 |

| Stationary Phase | Reversed-Phase C8 | Reversed-Phase C8 |

| Mobile Phase | 40% Acetonitrile, 10% Tetrahydrofuran, 50% 0.1% (v/v) aqueous Triethylamine | 30% Acetonitrile, 70% 0.05M Phosphate Buffer (pH 5.0) |

| Flow Rate | 1.0 mL/min (Typical, optimization may be required) | 1.0 mL/min (Typical, optimization may be required) |

| Column Temperature | Ambient (e.g., 25 °C) | Ambient (e.g., 25 °C) |

| Injection Volume | 10 µL | 10 µL |

| Detection | UV at 280 nm | UV at 220 nm and 280 nm |

Sample Preparation

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standards of cis- and trans-cinnamoylcocaine in methanol to prepare individual stock solutions of 1 mg/mL. A mixed standard solution can be prepared by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL for each isomer.

-

Sample Preparation (Illicit Cocaine): Accurately weigh approximately 10 mg of the homogenized illicit cocaine sample and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Dilute an aliquot of this solution with the mobile phase to a final concentration within the linear range of the method.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Experimental Workflow